Chemical structure and physical properties of 2-methyl-4H-[1,3]thiazolo[5,4-b]indole
Chemical structure and physical properties of 2-methyl-4H-[1,3]thiazolo[5,4-b]indole
An In-depth Technical Guide to 2-methyl-4H-[1][2]thiazolo[5,4-b]indole: Structure, Properties, and Therapeutic Potential
This guide provides a comprehensive overview of 2-methyl-4H-[1][2]thiazolo[5,4-b]indole, a heterocyclic compound of significant interest in medicinal chemistry. As a member of the thiazolo[5,4-b]indole family, this molecule is part of a class of compounds recognized for its potential therapeutic applications, including roles as antihypoxic agents and as additives in cardioplegic solutions to prevent hypothermic ischemia.[3][4][5] This document is intended for researchers, scientists, and professionals in drug development, offering insights into the compound's chemical structure, physical properties, synthesis, and potential pharmacological applications. While specific experimental data for this exact derivative is limited, this guide synthesizes information from closely related analogues and the core thiazolo[5,4-b]indole scaffold to provide a robust and scientifically grounded resource.
Chemical Structure and Nomenclature
The foundational structure of 2-methyl-4H-[1][2]thiazolo[5,4-b]indole is a tricyclic system where a thiazole ring is fused to the 'b' face of an indole moiety. The "4H" designation indicates the position of the saturated atom in the heterocyclic ring system. The methyl group at the 2-position is a key feature of this particular derivative.
The IUPAC name for this compound is 2-methyl-4H-[1][2]thiazolo[5,4-b]indole. The numbering of the atoms in the ring system follows standard heterocyclic nomenclature, which is crucial for the interpretation of spectroscopic data.
Caption: Proposed synthetic workflow for 2-methyl-4H-t[1][2]hiazolo[5,4-b]indole.
Physical and Spectroscopic Properties
Physical Properties
Experimentally determined physical properties for 2-methyl-4H-t[1][2]hiazolo[5,4-b]indole are not available in public literature. The following table summarizes theoretically predicted properties based on its chemical structure.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₈N₂S |
| Molecular Weight | 188.25 g/mol |
| XLogP3 | 2.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Exact Mass | 188.04354 g/mol |
| Topological Polar Surface Area | 53.9 Ų |
| Heavy Atom Count | 13 |
| Formal Charge | 0 |
These values are computationally derived and should be considered as estimates.
Spectroscopic Characterization
The structural features of 2-methyl-4H-t[1][2]hiazolo[5,4-b]indole suggest characteristic signals in various spectroscopic analyses.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the indole nucleus, the N-H proton of the indole, and the methyl group. The aromatic protons will likely appear as multiplets in the range of δ 7.0-8.0 ppm. The N-H proton of the indole ring would be a broad singlet, typically downfield (δ > 10 ppm), depending on the solvent. The methyl protons at the 2-position of the thiazole ring would present as a sharp singlet around δ 2.5-3.0 ppm.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbon atoms of the fused aromatic system and the methyl group. The aromatic carbons would resonate in the region of δ 110-150 ppm. The carbon of the methyl group is expected to appear upfield, around δ 15-25 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. A sharp peak around 3300-3400 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring. C-H stretching vibrations of the aromatic rings and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹ respectively. The C=N stretching of the thiazole ring and C=C stretching of the aromatic system are expected in the 1500-1650 cm⁻¹ region.
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Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak (M+) at m/z 188, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the thiazole ring.
Potential Applications in Drug Discovery
The thiazolo[5,4-b]indole scaffold is a promising pharmacophore in drug discovery. The fusion of the electron-rich indole nucleus with the versatile thiazole ring creates a system with potential for diverse biological activities. Indole and its derivatives are well-established components of many pharmaceuticals, while the thiazole ring is a key structural motif in a variety of bioactive compounds. [6][7][8][9] Studies have specifically highlighted the potential of thiazolo[5,4-b]indole derivatives. They have been investigated as actoprotective agents, demonstrating the ability to enhance physical performance. [3][4]Furthermore, certain derivatives have shown utility as additives in cardioplegic solutions, suggesting a role in protecting cardiac tissue during surgery. [5]These findings underscore the therapeutic potential of this heterocyclic system.
Caption: Potential therapeutic applications of the thiazolo[5,4-b]indole scaffold.
Experimental Protocols
The following are detailed, albeit hypothetical, experimental protocols for the synthesis and characterization of 2-methyl-4H-t[1][2]hiazolo[5,4-b]indole, based on established chemical principles for analogous compounds.
Proposed Synthesis Protocol
Step 1: Acetylation of Indole-7-amine
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Dissolve indole-7-amine (1 equivalent) in glacial acetic acid.
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Add acetic anhydride (1.2 equivalents) dropwise at room temperature.
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Stir the mixture for 2-4 hours.
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Pour the reaction mixture into ice-water and collect the precipitate by filtration.
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Wash the solid with water and dry to obtain N-(1H-indol-7-yl)acetamide.
Step 2: Bromination
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Dissolve N-(1H-indol-7-yl)acetamide (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.
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Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-(2-bromo-1H-indol-7-yl)acetamide.
Step 3: Thiocyanation
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Dissolve N-(2-bromo-1H-indol-7-yl)acetamide (1 equivalent) in a polar aprotic solvent like DMF or acetone.
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Add potassium thiocyanate (1.5 equivalents) and stir the mixture at 60-80 °C for 6-8 hours.
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Cool the reaction mixture and pour it into water.
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Extract the product with ethyl acetate.
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Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to give N-(2-thiocyanato-1H-indol-7-yl)acetamide.
Step 4: Hydrolysis and Cyclization
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Reflux N-(2-thiocyanato-1H-indol-7-yl)acetamide (1 equivalent) in a mixture of concentrated hydrochloric acid and ethanol for 8-12 hours. This step should effect both hydrolysis of the acetamide and thiocyanate groups and facilitate cyclization.
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Alternatively, a two-step process involving initial hydrolysis to 7-amino-1H-indole-2-thiol followed by cyclization with acetic anhydride can be employed.
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After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate).
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Extract the product with a suitable organic solvent.
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Purify the crude product by column chromatography on silica gel to obtain 2-methyl-4H-t[1][2]hiazolo[5,4-b]indole.
Spectroscopic Sample Preparation
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NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
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IR Spectroscopy: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it on a salt plate.
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Mass Spectrometry: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an appropriate ionization technique such as electrospray ionization (ESI) or electron impact (EI).
Conclusion
2-methyl-4H-t[1][2]hiazolo[5,4-b]indole represents a promising scaffold for the development of new therapeutic agents. While detailed experimental data for this specific molecule is scarce, this guide provides a comprehensive overview based on the known chemistry and biology of the thiazolo[5,4-b]indole class of compounds. The proposed synthetic route offers a viable strategy for its preparation, and the predicted spectroscopic properties provide a basis for its characterization. Further research into this and related molecules is warranted to fully explore their potential in drug discovery and development.
References
- Baek, D. J., Lee, T., Yoon, G., & Hua, S. (2025). Synthesis of a Natural Product-Based 5H-Thiazolo[5′,4′:5,6]pyrido[2,3-b]indole Derivative via Solid-Phase Synthesis. The Journal of Organic Chemistry.
- (2024). Thiazolo[5,4-b]indole derivatives as additives to cardioplegic solutions with increased time of preventing hypothermic ischemia. Chemistry of Heterocyclic Compounds, 60(1-2), 1-9.
- (2024).
- (2009). Antihypoxants, thiasolo[5,4-b]indole derivatives, increase exercise performance in rats and mice. Bulletin of Experimental Biology and Medicine, 147(1), 55-8.
- Brem, B., Gal, E., Găină, L., Silaghi-Dumitrescu, L., Fischer-Fodor, E., Tomuleasa, C., Grozav, A., Zaharia, V., Filip, L., & Cristea, C. (Year not available). Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia. PMC.
- (2016). Significance of Thiazole-based Heterocycles for Bioactive Systems. IntechOpen.
- Belskaya, N. P., et al. (2015). The new facile and straightforward method for the synthesis of 4H-1,2,3-thiadiazolo[5,4-b]indoles and determination of their antiproliferative activity.
- (Year not available). Simple and efficient synthesis of novel thiazolo[4,5-e]indole derivatives via three-component reaction.
- (Year not available). Simple and efficient synthesis of novel thiazolo[4,5-e]indole derivatives via three-component reaction. Journal of Chemical Sciences.
- (Year not available). Thiazole, 4-methyl-2-(1-methylethyl)-. NIST WebBook.
- Quan, G.-x., Luo, A.-l., Cheng, W.-h., & Xu, J.-y. (Year not available). 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. PMC - NIH.
- (2024).
- (Year not available). Spectroscopic study of 2-phenyl-thiazole-4-yl-methyl-quinolinium iodine. Romanian Journal of Physics.
- (Year not available). 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid. Tokyo Chemical Industry Co., Ltd..
-
(Year not available). 2-methyl-5H-t[1][3][4]riazolo[5,1-a]isoindole. Merck.
-
(2023). Designed new mesogence containing 5H-thiazolo[3,4-b]i[1][2][4]hiadiazole: Synthesis and investigation of liquid crystals propertie. University of Baghdad Digital Repository.
- (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI.
- (2025). Thiadiazino-indole, thiadiazino-carbazole and benzothiadiazino-carbazole dioxides: synthesis, physicochemical and early ADME characterization of representatives of new tri-, tetra- and pentacyclic ring systems and their intermediates. Beilstein Journal of Organic Chemistry.
- (Year not available). 4H-Thiazolo[5,4-b]indole,7-ethyl-2-methyl-(9CI). NextSDS.
- (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. MDPI.
- (Year not available). Synthesis and properties of 2-(4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl). Publisher not available.
- (Year not available). 2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride. Sigma-Aldrich.
-
(Year not available). 4-methyl-4H-t[1][3][4]riazino[5,6-b]indole-3-thiol. Santa Cruz Biotechnology.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antihypoxants, thiasolo[5,4-b]indole derivatives, increase exercise performance in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Significance of Thiazole-based Heterocycles for Bioactive Systems | IntechOpen [intechopen.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Thiadiazino-indole, thiadiazino-carbazole and benzothiadiazino-carbazole dioxides: synthesis, physicochemical and early ADME characterization of representatives of new tri-, tetra- and pentacyclic ring systems and their intermediates [beilstein-journals.org]
